molecular formula C16H25ClN2O3 B15344749 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride CAS No. 55792-08-0

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride

Cat. No.: B15344749
CAS No.: 55792-08-0
M. Wt: 328.83 g/mol
InChI Key: JPRLSKZIYZKHMZ-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C17H27ClN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride typically involves the reaction of 2-ethoxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .

Properties

CAS No.

55792-08-0

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride

InChI

InChI=1S/C16H24N2O3.ClH/c1-2-20-15-9-5-4-8-14(15)17-16(19)21-13-12-18-10-6-3-7-11-18;/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19);1H

InChI Key

JPRLSKZIYZKHMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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